(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15608966
Molecular Formula: C16H18N2OS3
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2OS3 |
|---|---|
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H18N2OS3/c1-3-5-10-18-14(19)13(22-16(18)20)15-17(4-2)11-8-6-7-9-12(11)21-15/h6-9H,3-5,10H2,1-2H3/b15-13+ |
| Standard InChI Key | BGLQWLIDIUXVSI-FYWRMAATSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CC)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CC)SC1=S |
Introduction
The compound (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives. These compounds are recognized for their heterocyclic structures and extensive pharmacological potential. Thiazolidin-4-one scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antioxidant properties .
The structural complexity of this compound arises from its unique substituents:
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Thiazolidinone core: A five-membered ring containing sulfur and nitrogen.
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Benzothiazole moiety: A bicyclic structure that enhances biological activity.
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Functional groups: The butyl and ethyl substituents contribute to hydrophobic interactions critical for bioactivity.
Pharmacological Potential
Thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities. The specific substituents on this molecule suggest potential for the following activities:
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Antimicrobial Activity:
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Anticancer Activity:
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Anti-inflammatory Activity:
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Antioxidant Properties:
Synthesis and Characterization
The synthesis of this compound typically involves:
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Cyclization reactions between a thiocarbonyl compound and an amine derivative.
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Functionalization with benzothiazole-based intermediates.
Characterization techniques include:
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Nuclear Magnetic Resonance (NMR): Confirms hydrogen and carbon environments.
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Mass Spectrometry (MS): Verifies molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups like thioxo (-C=S) .
Biological Evaluation
Preliminary studies on related compounds indicate promising results:
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